molecular formula C15H15Br2NO4S B4758251 ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate

ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate

Cat. No.: B4758251
M. Wt: 465.2 g/mol
InChI Key: MEULYTMHTIYARI-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of multiple functional groups, including an acetylamino group, bromo substituents, and an ethoxy group attached to the benzothiophene core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from the benzothiophene coreThe ethoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with a bromoalkane under nucleophilic substitution conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Alkoxides, amines, and thiols are common nucleophiles used in substitution reactions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

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Properties

IUPAC Name

ethyl 2-acetamido-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2NO4S/c1-3-21-15(20)11-9-4-5-10(17)12(22-7-6-16)13(9)23-14(11)18-8(2)19/h4-5H,3,6-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEULYTMHTIYARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
Reactant of Route 2
ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
Reactant of Route 3
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ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
Reactant of Route 4
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ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
Reactant of Route 5
ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
Reactant of Route 6
ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate

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